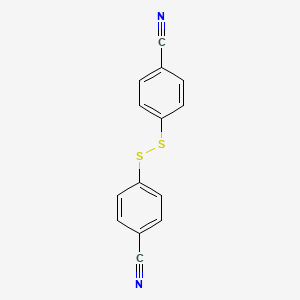

Benzonitrile, 4,4'-dithiobis-

説明

Synthesis Analysis

The synthesis of Benzonitrile, 4,4'-dithiobis- and related derivatives involves several strategies aimed at modifying the electronic and structural properties of the base molecules. Techniques include increasing the conjugation length and electron affinity through structural modifications such as introducing thiophene units or strong electron-withdrawing groups. These synthetic strategies facilitate the exploration of the compound's potential in various applications, including organic electronics (Getmanenko et al., 2013).

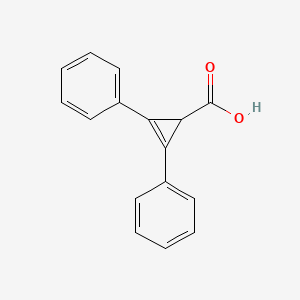

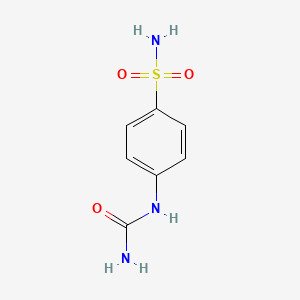

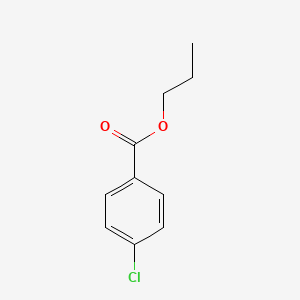

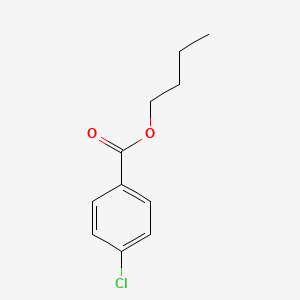

Molecular Structure Analysis

The molecular structure of Benzonitrile, 4,4'-dithiobis- derivatives is crucial in determining their electronic, electrochemical, and electrical properties. Single-crystal X-ray structural analysis and density functional theory (DFT) methods have been employed to study the molecular packing and electronic band structures of these compounds. Such analyses contribute to understanding the charge-carrier transport properties and the potential for improved device performance in applications like organic field-effect transistors (OFETs) (Getmanenko et al., 2013).

Chemical Reactions and Properties

Benzonitrile, 4,4'-dithiobis- participates in various chemical reactions that showcase its reactivity and the potential for creating complex molecules. For instance, its interaction with platinum(II) compounds leads to the formation of N-acetyl β-ketoamine chelates, highlighting its versatility in coordinating with metals and forming complex structures (Uchiyama et al., 1981).

Physical Properties Analysis

The physical properties of Benzonitrile, 4,4'-dithiobis- and its derivatives, such as their thermal stability, melting points, and solubility, are essential for their practical application in materials science and organic electronics. These properties are influenced by the molecular structure and substituents present in the compound, affecting their processing and performance in devices.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are critical for understanding the potential applications of Benzonitrile, 4,4'-dithiobis-. Studies focusing on its reactivity with different chemical groups, ability to form complexes, and participation in cycloaddition reactions contribute to a comprehensive understanding of its chemical behavior and potential as a building block for organic synthesis (Uchiyama et al., 1981).

科学的研究の応用

1. Biochemical Applications

Benzonitrile derivatives have been utilized in biochemical studies, particularly in the determination of sulfhydryl groups in biological materials. Ellman's reagent, a water-soluble aromatic disulfide, is one example that has shown usefulness for this purpose (Ellman, 1959).

2. Dermatological Research

In dermatology, thioether-substituted benzonitriles have been investigated as potential soft-drug androgen receptor antagonists for topical suppression of sebum production (Mitchell et al., 2009).

3. Membrane Asymmetry Studies

Benzonitrile derivatives are used in studying lipid transport and membrane structure. They have facilitated the development of methods for chemically modifying fluorescently labeled lipids in biological membranes (McIntyre & Sleight, 1991).

4. Corrosion Inhibition

Benzonitrile derivatives have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic environments, demonstrating significant effectiveness and providing insights into the molecular mechanisms of corrosion inhibition (Chaouiki et al., 2018).

5. Organic Synthesis

Benzonitrile is a key component in the synthesis of various organic compounds. It plays a crucial role in the cyclotrimerisation reactions of organic nitriles to form triazines, which are important in various chemical synthesis processes (Armstrong et al., 1995).

6. Pharmaceutical and Agrochemicals

Benzonitrile units are widely found in natural products, pharmaceuticals, and agrochemicals. Their synthesis has been a subject of considerable interest, leading to the development of new protocols for assembling the benzonitrile framework (Jia & Wang, 2016).

7. Environmental Studies

Benzonitrile derivatives are important in understanding the environmental fate of certain herbicides. Research into the microbial degradation of benzonitrile herbicides provides insights into the degradation pathways and involved degrader organisms (Holtze et al., 2008).

8. Material Science

In material science, benzonitrile derivatives have been used in the synthesis and characterization of novel soluble aromatic polyesters with pendant cyano groups, contributing to the development of new materials with specific properties (Yu et al., 2009).

9. Photolysis Studies

Benzonitrile derivatives have been studied for their photolytic properties, particularly in the context of photocyclisation reactions. These studies provide insights into the chemical behavior of these compounds under light exposure (Hayward et al., 2014).

10. Enzymology

The enzymology of C-N cleavage by certain fungi using benzonitrile as a carbon and nitrogen source has been explored, contributing to our understanding of biodegradation processes and enzyme behavior (Harper, 1977).

特性

IUPAC Name |

4-[(4-cyanophenyl)disulfanyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2S2/c15-9-11-1-5-13(6-2-11)17-18-14-7-3-12(10-16)4-8-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUVQZBVGSXWCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)SSC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212796 | |

| Record name | Benzonitrile, 4,4'-dithiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzonitrile, 4,4'-dithiobis- | |

CAS RN |

6339-51-1 | |

| Record name | Bis(4-cyanophenyl) disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006339511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC38068 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 4,4'-dithiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIS(4-CYANOPHENYL) DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M45CBN43FR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(Benzyloxy)carbonyl]amino}benzoic acid](/img/structure/B1267498.png)